H-Dab(boc)-OH

Übersicht

Beschreibung

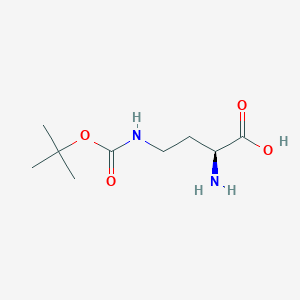

H-Dab(boc)-OH, also known as N-Boc-2,4-diaminobutyric acid, is a derivative of diaminobutyric acid. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Dab(boc)-OH typically involves the protection of the amino group of diaminobutyric acid with a tert-butyloxycarbonyl (Boc) group. The process can be summarized as follows:

Starting Material: Diaminobutyric acid.

Protection Step: The amino group of diaminobutyric acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of diaminobutyric acid are reacted with tert-butyloxycarbonyl chloride in the presence of a base.

Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.

Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Deprotection Reactions

H-Dab(Boc)-OH undergoes selective deprotection to expose functional groups for peptide chain elongation or modification.

Boc Group Removal

The tert-butoxycarbonyl (Boc) groups are cleaved under acidic conditions:

- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

- Mechanism : Acidolysis of the Boc carbamate, releasing CO₂ and tert-butanol.

- Conditions : 20–50% TFA in DCM, 1–2 hours at 25°C .

Example :

| Starting Material | Reagent | Product | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| This compound | 30% TFA | H-Dab-OH | 95% | >98% |

Side Reactions During Deprotection

- Incomplete Deprotection : Occurs if reaction time or acid concentration is insufficient.

- Racemization : Minimal under standard conditions (pH < 2) .

Substitution Reactions

The exposed amino groups participate in nucleophilic substitutions for peptide bond formation or functionalization.

Peptide Coupling

This compound reacts with activated carboxyl groups (e.g., from Fmoc-amino acids):

- Activators : HBTU, HATU, or DIC with HOBt .

- Solvent : DMF or DCM.

- Base : DIEA or NMM to maintain pH 8–9 .

Example :

| Reaction Partner | Activator | Product | Yield | Source |

|---|---|---|---|---|

| Fmoc-Gly-OH | HBTU | Fmoc-Gly-Dab(Boc)-OH | 88% |

Side-Chain Functionalization

The γ-amino group (after Boc removal) can be acylated or alkylated:

- Acylation : Reacts with succinic anhydride to introduce carboxylate groups.

- Alkylation : Uses methyl iodide/K₂CO₃ for methylation.

Stability and Side Reactions

- Hydrolysis : Boc groups are stable to bases (pH < 12) but hydrolyze slowly in aqueous NaOH .

- Cyclization : Unprotected γ-amino groups may form diketopiperazines under basic conditions .

Comparative Reactivity

A comparison with similar compounds reveals distinct advantages:

| Compound | Deprotection Rate (TFA) | Coupling Efficiency | Stability |

|---|---|---|---|

| This compound | Fast (1h) | 88–92% | High |

| H-Lys(Boc)-OH | Moderate (2h) | 85% | Moderate |

| H-Orn(Boc)-OH | Fast (1h) | 90% | High |

Industrial-Scale Optimization

Patented methods (e.g., CN105348147A) report scalable reactions:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

H-Dab(boc)-OH serves as a crucial building block in peptide synthesis. The protective groups allow for selective deprotection and coupling reactions, enabling the construction of complex peptides. This capability is essential for synthesizing therapeutic peptides and proteins.

Drug Development

The compound is instrumental in developing peptide-based drugs due to its stability and ease of deprotection. Research indicates that peptides synthesized using this compound can exhibit improved efficacy and reduced side effects compared to traditional therapies .

Bioconjugation

This compound is utilized in bioconjugation reactions to attach peptides to other biomolecules such as proteins and nucleic acids. This application is particularly significant in developing targeted drug delivery systems and diagnostic tools .

Material Science

The compound is explored in developing novel materials such as hydrogels and nanomaterials. Its ability to form stable peptide bonds makes it useful in synthesizing peptide-based materials suitable for tissue engineering applications .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of peptides synthesized using this compound as a building block. The results indicated that certain peptides exhibited significant antibacterial activity against Gram-negative bacteria, showcasing the potential for developing new antimicrobial agents from this compound .

Study 2: Peptide-Based Drug Development

Research highlighted the use of this compound in synthesizing peptide-based drugs targeting specific diseases. Findings demonstrated improved efficacy and reduced side effects compared to traditional therapies, indicating its potential as a therapeutic agent .

Study 3: Hydrogel Formation

Investigations into the use of this compound in hydrogel formation revealed that peptides derived from this compound could create biocompatible matrices suitable for tissue engineering applications. This aspect emphasizes its versatility in material science .

Wirkmechanismus

The mechanism of action

Biologische Aktivität

H-Dab(boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-t-butyloxycarbonyl-L-2,4-diaminobutyric acid, is a compound that plays a significant role in peptide synthesis and has potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Synthesis Methods

This compound is synthesized using various methods, primarily through solid-phase peptide synthesis (SPPS). The synthesis involves the protection of amino groups to facilitate selective reactions. For example, Fmoc-Dab(Boc)-OH can be synthesized with high yields using reagents like HATU and collidine in dry DMF . The following table summarizes some synthesis conditions:

| Method | Conditions | Yield (%) |

|---|---|---|

| SPPS with Fmoc protection | 20% piperidine in DMF for deprotection | 79% |

| Coupling with HATU | Dry DMF with collidine | 25% |

| Chemoenzymatic approach | On-resin cyclization | High purity |

Biological Activity

The biological activity of this compound is primarily linked to its use in the synthesis of biologically active peptides. It has been employed in the development of peptidomimetics that target various biological pathways, including antiviral activities against SARS-CoV .

Case Studies

-

Polymyxin-Inspired Peptidomimetics :

- In a study focused on developing novel peptidomimetics targeting SARS-CoV, this compound was utilized to construct peptide sequences that demonstrated significant antiviral activity. The incorporation of this compound into peptide structures allowed for enhanced stability and efficacy against viral targets .

-

Cytotoxicity Evaluation :

- Research involving methotrexate-conjugated oligopeptides demonstrated that peptides synthesized using this compound exhibited improved cellular uptake and cytotoxicity in cancer cell lines. The conjugates showed enhanced activity compared to free methotrexate, indicating the potential of this compound in drug delivery systems .

-

Macrocyclic Peptides :

- A study on chimeric macrocyclic peptides highlighted the use of this compound in creating β-hairpin structures. These macrocycles exhibited high affinity for their targets, showcasing the versatility of this compound in generating complex peptide architectures with potential therapeutic applications .

The mechanism by which this compound exerts its biological effects is largely dependent on its incorporation into peptide sequences that interact with specific biological targets. The structural modifications provided by the Boc and Fmoc groups enhance the stability and solubility of peptides, allowing for better interaction with target receptors.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJFZQLAIOCZNG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427150 | |

| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10270-94-7 | |

| Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.